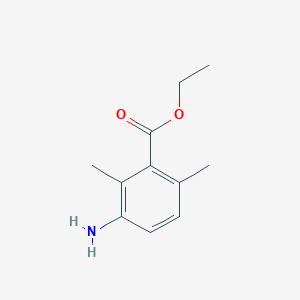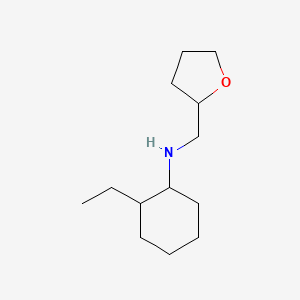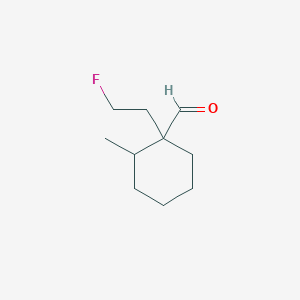![molecular formula C13H20FN B13260354 (Butan-2-yl)[1-(4-fluorophenyl)propyl]amine](/img/structure/B13260354.png)
(Butan-2-yl)[1-(4-fluorophenyl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[1-(4-fluorophenyl)propyl]amine is an organic compound with the molecular formula C13H20FN. It is characterized by the presence of a butan-2-yl group attached to a 1-(4-fluorophenyl)propylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)[1-(4-fluorophenyl)propyl]amine typically involves the reaction of butan-2-ylamine with 1-(4-fluorophenyl)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: (Butan-2-yl)[1-(4-fluorophenyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(Butan-2-yl)[1-(4-fluorophenyl)propyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(4-fluorophenyl)propyl]amine involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the fluorophenyl group plays a crucial role in its biological activity .
Comparison with Similar Compounds
(Butan-2-yl)[1-(4-chlorophenyl)propyl]amine: Similar structure but with a chlorine atom instead of fluorine.
(Butan-2-yl)[1-(4-bromophenyl)propyl]amine: Similar structure but with a bromine atom instead of fluorine.
(Butan-2-yl)[1-(4-methylphenyl)propyl]amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (Butan-2-yl)[1-(4-fluorophenyl)propyl]amine imparts unique chemical and biological properties compared to its analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)propyl]butan-2-amine |
InChI |
InChI=1S/C13H20FN/c1-4-10(3)15-13(5-2)11-6-8-12(14)9-7-11/h6-10,13,15H,4-5H2,1-3H3 |
InChI Key |
PXMMBDAKTSSFFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(CC)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B13260274.png)

![N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13260278.png)





![N-[3-(Propan-2-yl)phenyl]thiolan-3-amine](/img/structure/B13260309.png)
![(3-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid](/img/structure/B13260318.png)

![2-[(2-Methoxyethyl)amino]-5-(4-methylphenyl)benzonitrile](/img/structure/B13260327.png)


